4-(Pyrazin-2-yloxy)cyclohexan-1-amine is a chemical compound characterized by a pyrazine ring linked to a cyclohexane ring through an ether bond, with an amino group attached to the cyclohexane. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
The compound can be synthesized from pyrazine-2-ol and cyclohexylamine, often utilizing bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions. The synthesis typically involves heating the reaction mixture under controlled conditions to optimize yield and purity.
4-(Pyrazin-2-yloxy)cyclohexan-1-amine falls under the category of organic compounds known as amines and is classified specifically as an aryl ether due to the presence of the pyrazine moiety. Its molecular formula is C10H15N3O, and it has a molecular weight of 193.2 g/mol.
The synthesis of 4-(Pyrazin-2-yloxy)cyclohexan-1-amine generally involves the following steps:
The reaction mechanism involves the nucleophilic substitution where the amine attacks the electrophilic carbon of the pyrazine ring, resulting in the formation of the desired product through etherification. Purification methods such as recrystallization or chromatography are employed to isolate the compound after synthesis.
The molecular structure of 4-(Pyrazin-2-yloxy)cyclohexan-1-amine features:
The compound's key structural data includes:
Property | Value |
---|---|
CAS Number | 1342979-22-9 |
Molecular Formula | C10H15N3O |
Molecular Weight | 193.2 g/mol |
Purity | 95% |
4-(Pyrazin-2-yloxy)cyclohexan-1-amine can undergo several types of chemical reactions:
The conditions for these reactions vary based on the reagents used, with oxidation typically performed in aqueous or organic solvents, while reduction requires anhydrous conditions.
The mechanism of action for 4-(Pyrazin-2-yloxy)cyclohexan-1-amine primarily revolves around its interaction with specific biological targets:
Research indicates potential applications in inhibiting certain protein kinases and other biological targets .
4-(Pyrazin-2-yloxy)cyclohexan-1-amine is typically characterized by:
The chemical properties include:
Relevant analyses indicate that its unique structure contributes to its reactivity profile and potential applications in various chemical processes .
4-(Pyrazin-2-yloxy)cyclohexan-1-amine has several scientific applications:
Pyrazine derivatives constitute a structurally diverse class of nitrogen-containing heterocycles that have demonstrated profound pharmacological significance across multiple therapeutic domains. Their planar, electron-rich aromatic ring system facilitates diverse binding interactions with biological targets, including hydrogen bonding, π-π stacking, and coordination with metal ions in enzyme active sites. This versatility enables pyrazine-containing compounds to modulate a wide array of disease-relevant biological pathways [5] [8]. The bioisosteric relationship of pyrazine to pyridine and pyrimidine further enhances its utility in scaffold-hopping strategies during lead optimization, allowing medicinal chemists to fine-tune physicochemical properties while maintaining target engagement [5].
Recent advances highlight pyrazine derivatives as privileged scaffolds in oncology and infectious disease therapeutics. Notably, imidazo[1,2-a]pyrazine derivatives such as CTN1122 have emerged as potent antileishmanial agents through selective inhibition of Leishmania casein kinase 1 (L-CK1.2). Structural optimization of CTN1122 demonstrated that C3 substitution with a 4-pyridyl group forms critical hydrogen bonds with leucine 90 in the ATP-binding site, while a C2 4-fluorophenyl moiety occupies a hydrophobic pocket. These pharmacophoric elements proved indispensable, as their removal abolished both enzyme inhibition and antiparasitic activity. Compound 30, bearing optimized substitutions, achieved exceptional potency against intramacrophage amastigotes of Leishmania major (IC₅₀ = 0.20 μM) and Leishmania donovani (IC₅₀ = 0.16 μM) with minimal mammalian cytotoxicity [2]. Parallel research identified 1,4-pyrazine-containing inhibitors of histone acetyltransferase p300/CBP, a promising cancer target. Compound 29 demonstrated potent inhibition (IC₅₀ = 1.4 μM) through competitive binding against the histone substrate and exhibited selective antiproliferative effects against diverse cancer cell lines [5]. The structural evolution from initial screening hit (compound 3, IC₅₀ = 5.7 μM) to nanomolar inhibitors exemplifies how strategic modifications of pyrazine derivatives can yield clinically significant pharmacophores.
Table 1: Therapeutic Applications of Pyrazine Derivatives in Drug Discovery
Therapeutic Area | Molecular Target | Representative Compound | Key Activity | Structural Feature |
---|---|---|---|---|
Antiparasitic | Leishmania casein kinase 1 | CTN1122 analog 30 | IC₅₀ = 0.16-0.20 µM against Leishmania spp. | C2 4-fluorophenyl, C3 4-pyridyl |
Oncology (Epigenetic) | p300/CBP HAT domain | Compound 29 | IC₅₀ = 1.4 µM; broad anticancer activity | 1,4-pyrazine core with piperidinylmethoxy |
Kinase Inhibition | Glycogen synthase kinase-3 | ¹¹C-Labeled imidazolyl pyrimidine derivatives | PET imaging probes developed | Imidazole-pyrimidine hybrid |
Inflammatory Disease | Phosphodiesterase 4B | Novel azaindole compounds | Preclinical validation | Azaindole-pyrimidine scaffold |
Innovative synthetic methodologies have accelerated the development of bioactive pyrazine derivatives. Microwave-assisted synthesis significantly reduces reaction times while maintaining moderate temperatures, enabling rapid construction of complex pyrazole-pyrazine hybrids. Ultrasound irradiation provides complementary advantages for reactions requiring milder conditions, particularly in constructing sensitive heterocyclic systems. Mechanochemical approaches represent an emerging sustainable alternative, minimizing solvent use while maintaining efficiency in generating pyrazine pharmacophores [8]. These advanced techniques collectively address synthetic challenges associated with heterocyclic reactivity and regioselectivity, facilitating exploration of novel chemical space around the pyrazine core.
The molecular hybrid 4-(pyrazin-2-yloxy)cyclohexan-1-amine exemplifies rational scaffold design by combining the hydrogen-bonding capability of pyrazine with the conformational flexibility of a functionalized cyclohexane ring. This compound exists as cis- and trans-stereoisomers (CAS 746598-84-5 and 1342979-22-9, respectively), with the spatial orientation of the pyrazine relative to the aminomethyl group critically influencing target engagement [4] [7]. The molecule has a molecular weight of 193.25 g/mol (C₁₀H₁₅N₃O) and features moderate lipophilicity (calculated LogP = 1.1253) balanced by significant polar surface area (61.03 Ų), properties conducive to membrane permeability while maintaining aqueous solubility [7]. The cyclohexane ring adopts variable chair conformations that can optimize binding site complementarity, and the amine functionality provides a versatile handle for structural elaboration or salt formation to modulate pharmacokinetic properties.
Structure-activity relationship (SAR) studies of related pharmacophores reveal the critical importance of the spacer group connecting the heterocycle to the amine functionality. Investigations into p300/CBP inhibitors demonstrated that a cyclic 4-carbon spacer (piperidin-4-ylmethoxy) significantly enhanced HAT inhibition compared to linear alkyl spacers. Compound 3 containing this motif exhibited 72.5% inhibition at 10 µM (IC₅₀ = 5.7 µM), while linear tetra-carbon analog 4 showed only 21.2% inhibition under identical conditions. The stereochemical configuration of the cyclohexyl ring further modulates target interactions, with the cis-isomer demonstrating superior binding in molecular docking studies due to optimal positioning of the amino group relative to the pyrazine plane [5]. These findings underscore how conformational constraints introduced by the cyclohexane scaffold enhance pharmacophore presentation compared to flexible alkyl chains.
Table 2: Impact of Spacer Structure on p300 HAT Inhibition
Spacer Group | Compound | % Inhibition at 10 µM | Relative Potency | Structural Characteristics |
---|---|---|---|---|
Piperidin-4-ylmethoxy (cyclic 4C) | 3 | 72.5% | ++++ (IC₅₀ = 5.7 µM) | Optimal distance and rigidity |
-CH₂CH₂CH₂CH₂NH₂ (linear 4C) | 4 | 21.2% | + | Excessive flexibility |
-CH₂CH₂CH₂NH₂ (linear 3C) | 6 | 35.4% | ++ | Suboptimal length |
Pyrrolidin-3-yloxy (5-membered) | 12 | 42.7% | ++ | Reduced ring size |
4-Aminocyclohexyloxy | 11 | 59.1% | +++ | Conformational constraint |
The electronic properties of the pyrazine ring significantly influence binding interactions. Pyrazine's electron-deficient nature enhances hydrogen bond acceptance at the annular nitrogen atoms, while substituents at C-5 and C-6 positions modulate electron density distribution. Bromination at these positions markedly enhanced p300 inhibition compared to unsubstituted analogs, as evidenced by compound 3 (5,6-dibromo derivative) achieving substantially greater potency than its non-halogenated counterpart [5]. Computational modeling of 4-(pyrazin-2-yloxy)cyclohexan-1-amine reveals distinct electrostatic potential profiles between cis- and trans-isomers, with the cis-configuration facilitating simultaneous interaction with both hydrogen bond donor and acceptor regions of target proteins. This observation correlates with bioactivity data showing stereospecific effects in related compounds, such as the complete loss of antileishmanial activity when meta-pyridyl replaced para-pyridyl at C3 in compound 23 [2].
Table 3: Computational and Structural Properties of 4-(Pyrazin-2-yloxy)cyclohexan-1-amine
Property | Value | Significance | Method/Reference |
---|---|---|---|
Molecular Formula | C₁₀H₁₅N₃O | - | [1] [7] |
Molecular Weight | 193.25 g/mol | Favorable for blood-brain barrier penetration | Calculated |
TPSA | 61.03 Ų | Moderate permeability | Computational [7] |
LogP | 1.1253 | Balanced hydrophilicity/lipophilicity | Calculated [7] |
Hydrogen Bond Acceptors | 4 | Enhanced target interactions | [7] |
Hydrogen Bond Donors | 1 | Facilitates salt formation | [7] |
Rotatable Bonds | 2 | Conformational flexibility | [7] |
SMILES (cis-isomer) | N[C@H]1CCC@@HCC1 | Stereochemical specification | [4] |
Strategic incorporation of this hybrid scaffold shows promise across therapeutic areas. In CNS drug discovery, the scaffold's molecular weight (<200 Da) and cLogP (~1.1) align with blood-brain barrier permeability requirements. Derivatives have been investigated as metabotropic glutamate receptor modulators and glycogen synthase kinase-3 inhibitors [6]. In oncology, the scaffold serves as a building block for PARP1 inhibitors and Wee1 kinase inhibitors [6], leveraging both the pyrazine's hydrogen-bonding capability and the cyclohexylamine's conformational flexibility. Recent synthetic advances enable efficient access to these compounds via Mitsunobu reactions between pyrazinols and BOC-protected 4-hydroxycyclohexyl carbamates, followed by deprotection [5]. These methods provide stereochemical control critical for optimizing target specificity and potency in drug development programs focused on challenging biological targets.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: